molecular formula C9H20O3 B1594785 2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane CAS No. 52788-79-1

2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane

Cat. No. B1594785
CAS RN: 52788-79-1
M. Wt: 176.25 g/mol
InChI Key: IVBLRSMVJDVLCP-UHFFFAOYSA-N
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Description

“2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane” is a chemical compound. It is also known as Nonaethylene glycol monomethyl ether . It has a molecular formula of C21H42O11 and a molecular weight of 470.5516 .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of methoxyethoxy groups with other compounds . For example, the terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C21H42O11/c1-21(22)32-20-19-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-6-5-24-4-3-23-2/h3-20H2,1-2H3 .

Scientific Research Applications

C7H16O4 C_7H_{16}O_4 C7​H16​O4​

and a molecular weight of 164.1995, has several unique applications across different fields of research .

Solvent in Polymer Research

This compound is utilized as a solvent in the development of amorphous solid dispersions (ASD). In polymer research, it’s crucial for the matrix polymer to interact at the molecular level with the drug to prevent recrystallization. The compound’s properties make it suitable for this application, ensuring the stability of the ASD .

Fuel System Icing Inhibitor

In the aviation industry, it serves as a fuel system icing inhibitor (FSII) in jet fuels. Its structural properties as an alcohol and an ether contribute to its effectiveness in preventing the formation of ice in fuel systems under cold conditions .

Industrial Solvent

Due to its hygroscopic nature and chemical stability, it is widely used as an industrial solvent. Its ability to dissolve a variety of substances makes it valuable for cleaning and degreasing applications in manufacturing processes .

Thermodynamic Research

The compound’s phase change data, such as boiling point and reduced pressure boiling points, are of interest in thermodynamic research. This information is essential for designing industrial processes that involve heat transfer or separation processes .

Spectroscopy Studies

In spectroscopy, the compound’s IR spectrum data can be analyzed to understand its molecular structure and interactions. This is particularly useful in the study of molecular dynamics and reaction mechanisms .

Mass Spectrometry

It is also relevant in mass spectrometry, where its mass spectrum can help in the identification and quantification of substances within a sample. This application is significant in analytical chemistry for quality control and research purposes .

Chemical Synthesis

As a reagent, it can be used in chemical synthesis to introduce specific functional groups into molecules. This is particularly useful in the synthesis of complex organic compounds .

Environmental Testing

Lastly, its properties may be utilized in environmental testing to detect and measure the presence of contaminants. Its ability to interact with various chemicals makes it a potential candidate for use in sensors and detection equipment .

properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3/c1-9(2,3)12-8-7-11-6-5-10-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBLRSMVJDVLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068804
Record name Propane, 2-[2-(2-methoxyethoxy)ethoxy]-2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane

CAS RN

52788-79-1
Record name 2-[2-(2-Methoxyethoxy)ethoxy]-2-methylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52788-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylene glycol methyl tert-butyl ether
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2-[2-(2-methoxyethoxy)ethoxy]-2-methyl-
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Record name Propane, 2-[2-(2-methoxyethoxy)ethoxy]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-methoxyethoxy)ethoxy]-2-methylpropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.876
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Record name DIETHYLENE GLYCOL METHYL TERT-BUTYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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